molecular formula C9H15N3O2 B12824636 tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate CAS No. 211929-23-6

tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B12824636
CAS No.: 211929-23-6
M. Wt: 197.23 g/mol
InChI Key: RNDYSAKJSIZOQC-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate: is a heterocyclic organic compound that features an imidazole ring substituted with tert-butyl, amino, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

211929-23-6

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-5-11-6(7(10)12-5)8(13)14-9(2,3)4/h10H2,1-4H3,(H,11,12)

InChI Key

RNDYSAKJSIZOQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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